hGGPPS-IN-1 is derived from the thienopyrimidine scaffold and is specifically designed to target the active site of geranylgeranyl diphosphate synthase. It is classified as a bisphosphonate due to its structural features, which include multiple phosphonate groups that facilitate binding to metal ions in the enzyme's active site. This classification allows it to be grouped with other compounds that share similar mechanisms of action and therapeutic applications.
The synthesis of hGGPPS-IN-1 involves several key steps:
The molecular structure of hGGPPS-IN-1 features a thienopyrimidine backbone with a bisphosphonate moiety at the C-2 position. The crystal structure analysis has shown that this compound interacts with metal ions, particularly magnesium, which are essential for its binding affinity to the target enzyme .
Key structural data includes:
hGGPPS-IN-1 primarily undergoes substitution reactions due to its bisphosphonate group. The types of reactions it can participate in include:
The major products from these reactions often include various substituted thienopyrimidine derivatives, which may exhibit enhanced biological activity.
The mechanism of action for hGGPPS-IN-1 involves its binding to the active site of geranylgeranyl diphosphate synthase, where it competes with natural substrates like geranylgeranyl diphosphate. The presence of magnesium ions is crucial for this interaction, as they stabilize the bisphosphonate group within the enzyme's active site .
Upon binding, hGGPPS-IN-1 inhibits the enzyme's activity, thereby disrupting the biosynthesis pathway of isoprenoids, which are essential for various cellular functions including cell growth and survival.
hGGPPS-IN-1 exhibits several notable physical and chemical properties:
These properties influence both its biological activity and potential applications in scientific research .
hGGPPS-IN-1 has significant implications in scientific research, particularly in studies related to cancer therapy and bone metabolism disorders. Its ability to inhibit geranylgeranyl diphosphate synthase positions it as a potential therapeutic agent against diseases characterized by aberrant cell proliferation or bone resorption disorders .
In addition, ongoing research aims to explore its use in drug discovery processes targeting similar metalloenzymes across various biological pathways, enhancing our understanding of enzyme inhibition mechanisms and their therapeutic potentials .
Geranylgeranyl diphosphate synthase (GGPPS) is a pivotal enzyme in the mevalonate pathway, catalyzing the condensation of isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP) to generate the 20-carbon isoprenoid geranylgeranyl diphosphate (GGPP). This metabolite serves as the essential substrate for protein geranylgeranylation, a post-translational modification critical for the membrane localization and function of small GTPases (e.g., Rab, Rho, and Rap proteins) [2] [3]. Unlike dimeric GGPPS in bacteria or yeast, human GGPPS (hGGPPS) forms a unique hexameric structure ("trimer of dimers"), which facilitates its catalytic activity through cooperative substrate binding [2] [3]. The enzyme’s active site contains three magnesium ions that coordinate with diphosphate groups of substrates and inhibitors—a feature exploited in rational drug design [3].
GGPP also acts as a precursor for ubiquinone (CoQ10), vitamin K2, and dolichols, linking hGGPPS activity to cellular respiration, blood coagulation, and glycosylation. The conservation of this enzyme across eukaryotes underscores its fundamental role in isoprenoid metabolism [4] [7].
Table 1: Key Enzymes in Isoprenoid Biosynthesis Relevant to GGPP Production
Enzyme | Function | Product |
---|---|---|
Farnesyl Diphosphate Synthase (FDPS) | Condenses IPP with geranyl diphosphate | Farnesyl Diphosphate (FPP) |
Geranylgeranyl Diphosphate Synthase (GGPPS) | Condenses IPP with FPP | Geranylgeranyl Diphosphate (GGPP) |
Geranylgeranyl Transferase (GGTase) | Attaches GGPP to target proteins | Geranylgeranylated proteins |
Rab Geranylgeranyl Transferase (RabGGTase) | Geranylgeranylates Rab GTPases | Membrane-associated Rabs |
Inhibition of hGGPPS disrupts protein geranylgeranylation, leading to the accumulation of unprenylated small GTPases. This is particularly detrimental in cancers with high secretory demands, such as multiple myeloma and pancreatic ductal adenocarcinoma. Myeloma cells exhibit heightened sensitivity to hGGPPS inhibition due to ER stress and unfolded protein response (UPR) activation caused by disrupted monoclonal antibody trafficking [2] [6]. Studies confirm that GGPP depletion preferentially impairs Rab geranylgeranylation over other GTPase classes, crippling vesicular trafficking and inducing apoptosis [2] [6].
Clinically, hGGPPS overexpression correlates with poor prognosis. In lung adenocarcinoma, elevated hGGPPS levels associate with tumor size, lymph node metastasis, and reduced survival [2]. Similarly, hepatocellular carcinoma shows upregulated hGGPPS expression linked to vascular invasion and early recurrence [2]. Beyond oncology, hGGPPS dysregulation is implicated in neurodegenerative disorders (e.g., Alzheimer’s) and metabolic diseases due to its role in CoQ10 and sterol synthesis [3] [7].
Table 2: Disease Associations of hGGPPS Dysregulation
Disease | Role of hGGPPS | Consequence of Inhibition |
---|---|---|
Multiple Myeloma | Supports Rab-mediated monoclonal protein secretion | ER stress → Apoptosis |
Pancreatic Ductal Adenocarcinoma | Facilitates mucin trafficking via Rabs | UPR activation |
Lung Adenocarcinoma | Overexpressed; drives metastasis | Reduced invasion/migration |
Alzheimer’s Disease | Impaired isoprenoid flux → Neuronal dysfunction | Potential neuroprotection |
Early hGGPPS inhibitors were repurposed bisphosphonates (e.g., zoledronic acid and ibandronate), which primarily targeted farnesyl diphosphate synthase (FDPS) for osteoporosis. Their weak activity against hGGPPS (IC₅₀ >1 µM) and poor cellular uptake limited anticancer applications [3]. The discovery of digeranyl bisphosphonate (DGBP) in the 2000s marked the first dedicated hGGPPS inhibitor, with an IC₅₀ of 260 nM. DGBP’s V-shaped structure mirrored GGPP, allowing it to occupy both FPP and GGPP substrate channels [8]. However, its cellular activity required high concentrations (≥10 µM), prompting structural refinements [8].
A breakthrough came with thienopyrimidine bisphosphonates, exemplified by hGGPPS-IN-1 (discovered ~2010s). This class features a thienopyrimidine scaffold linked to bisphosphonate groups, enhancing active-site coordination with magnesium ions. hGGPPS-IN-1 (chemical formula: C₁₃H₁₃N₃O₆P₂S; molecular weight: 401.27 g/mol) inhibits hGGPPS at nanomolar concentrations (IC₅₀ ~30–100 nM) and demonstrates >100-fold selectivity over FDPS . Its mechanism involves competitive displacement of FPP and coordination with Mg²⁺ ions via phosphonate oxygen atoms [3].
Subsequent generations focused on C-2 substituted analogs and triazole-based bisphosphonates. VSW1198—a 3:1 mixture of homogeranyl/homoneryl triazole isomers—achieved IC₅₀ values of 45 nM and disrupted Rab prenylation at 30 nM in myeloma cells [6] [8]. Stereochemistry proved critical: cis-olefin isomers (e.g., RAM2061) outperformed trans-counterparts due to optimized hydrophobic interactions within the GGPP channel [8].
Table 3: Evolution of Key hGGPPS Inhibitors
Inhibitor Class | Representative Compound | hGGPPS IC₅₀ | Key Advancement |
---|---|---|---|
Early Bisphosphonates | Zoledronic Acid | >1 µM | Weak activity; repurposed from osteoporosis |
Digeranyl Bisphosphonates | DGBP | 260 nM | First dedicated inhibitor; V-shaped design |
Thienopyrimidine Bisphosphonates | hGGPPS-IN-1 | 30–100 nM | Nanomolar potency; thienopyrimidine scaffold |
Triazole Bisphosphonates | VSW1198 (isomer mix) | 45 nM | Synergistic isomer binding |
α-Substituted Triazoles | RAM2061 (cis-isomer) | 25 nM | Stereochemistry-driven efficacy |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0